N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the specific industrial methods for this compound are not well-documented in the literature. The use of advanced catalysts and green chemistry principles is likely to be a focus for future industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS), various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as tyrosinase . The compound’s sulfonyl and thiadiazole groups are crucial for its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-Benzylbenzamide: Known for its tyrosinase inhibitory activity.
N-Benzyl-4-sulfamoyl-benzamide: Used in various pharmaceutical applications.
Uniqueness
N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of a benzylsulfonyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H13N3O3S2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H13N3O3S2/c20-14(13-9-5-2-6-10-13)17-15-18-19-16(23-15)24(21,22)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,18,20) |
InChI Key |
FNHWRTIOQUXOGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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